molecular formula C10H19N3O B13324210 1-(1-Methylpiperidin-3-yl)piperazin-2-one

1-(1-Methylpiperidin-3-yl)piperazin-2-one

Cat. No.: B13324210
M. Wt: 197.28 g/mol
InChI Key: GGZFLIJWXWNYSR-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-3-yl)piperazin-2-one is a chemical compound with the molecular formula C10H19N3O It is a derivative of piperazine and piperidine, which are both important classes of compounds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-3-yl)piperazin-2-one typically involves the reaction of 1-methylpiperidine with piperazine-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase the yield and efficiency of the process. The use of automated systems and advanced analytical techniques can also help to monitor and control the reaction conditions, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-3-yl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

1-(1-Methylpiperidin-3-yl)piperazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-3-yl)piperazin-2-one depends on its specific application and the molecular targets involved. In general, the compound may interact with various enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The exact pathways and targets can vary depending on the context and the specific research focus.

Comparison with Similar Compounds

1-(1-Methylpiperidin-3-yl)piperazin-2-one can be compared with other similar compounds, such as:

    1-(1-Methylpiperidin-3-yl)piperazine: This compound has a similar structure but lacks the carbonyl group present in this compound.

    1-(1-Methylpiperidin-3-yl)piperidin-2-one: This compound has a similar structure but contains a piperidine ring instead of a piperazine ring.

    1-(1-Methylpiperidin-3-yl)piperidin-2-ol: This compound has a similar structure but contains a hydroxyl group instead of a carbonyl group.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(1-methylpiperidin-3-yl)piperazin-2-one

InChI

InChI=1S/C10H19N3O/c1-12-5-2-3-9(8-12)13-6-4-11-7-10(13)14/h9,11H,2-8H2,1H3

InChI Key

GGZFLIJWXWNYSR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N2CCNCC2=O

Origin of Product

United States

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